3-(((3,4-Dimethoxyphenyl)methyl)amino)cyclohex-2-EN-1-one
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Overview
Description
“3-(((3,4-Dimethoxyphenyl)methyl)amino)cyclohex-2-EN-1-one” is a unique chemical compound with the empirical formula C15H19NO3 . It has a molecular weight of 261.32 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. The molecular weight is known to be 261.32 , but other properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Hydrogen Bonding and Crystal Structures
Research has highlighted the significance of hydrogen bonding in anticonvulsant enaminones, noting the crystal structures of similar compounds. These studies reveal that cyclohexene rings adopt sofa conformations, with hydrogen bonds forming infinite chains of molecules, indicating potential applications in understanding drug interactions and designing new pharmaceuticals (Kubicki et al., 2000).
Fluorescent Probes
Another study focused on developing new polythiophene-based conjugated polymers for sensing applications, showing high selectivity and sensitivity towards Hg2+ and Cu2+ in aqueous solutions. This suggests possible applications in environmental monitoring and chemical sensing (Guo et al., 2014).
Synthesis of Unusual Heterocycles
Further research has led to the synthesis of dimedone-annelated unusual heterocycles, showing the versatility of enaminone derivatives in creating novel organic compounds with potential applications in materials science and pharmacology (Majumdar & Samanta, 2001).
Supramolecular Chemistry
Investigations into the self-assembly of hydrogen-bonded secondary enaminones into supramolecular catemers offer insights into crystal engineering and the design of new materials with specific properties (Bertolasi et al., 1998).
Molecular and Crystal Structure Studies
Molecular and crystal structure studies of related compounds have been conducted to examine intermolecular interactions, contributing to the field of crystallography and aiding in the design of drugs and materials with desired physical properties (Taffenko et al., 1994).
Safety and Hazards
Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party . Therefore, the safety and hazards associated with this compound are not well-documented and should be investigated further.
Properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methylamino]cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-18-14-7-6-11(8-15(14)19-2)10-16-12-4-3-5-13(17)9-12/h6-9,16H,3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDBHMKYYVSURU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC(=O)CCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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